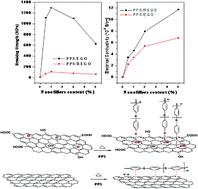Exfoliated graphite as a filler to improve poly(phenylene sulfide) electrical conductivity and mechanical properties
RSC Advances Pub Date: 2015-01-05 DOI: 10.1039/C4RA13388A
Abstract
Electrical conductive poly(phenylene sulfide) (PPS)/exfoliated graphite (EG) composites were prepared by a 1-chlornaphthalene blending method, and the interface effects of EG and PPS on PPS/EG properties were characterized. EG was an excellent nanofiller for enhancing composite conductivity, and PPS/reduced exfoliated graphite oxide (REGO) composite displayed better conductivities in the range from 3.42 × 10−3 to 1.17 × 10−2 S cm−1 as REGO loading increased from 0.5 to 5 wt%. However, PPS/exfoliated graphite oxide (EGO) exhibits a much lower conductivity than composite reinforced with REGO. EGO can be well dispersed into PPS matrix, but the oxygen-containing carbons introduce structural defects on the EGO surface that disrupt the electronic continuum medium and reduce electrical conductivity. However, the incorporated EGO can effectively improve the mechanical properties of PPS, but REGO displays very poor capacity to enhance PPS mechanical performance. When EGO concentration reached 1 wt%, the breaking strength of PPS/EGO achieved the maximum 1.3 × 103 MPa, and this value was 109.5 times that of PPS. The excellent mechanical properties of PPS/EGO were mainly attributed to the heterogeneous nucleation of EGO and the formation of a large number of covalent bonds by EG–thiol adducts.

Recommended Literature
- [1] Methods for the determination of antimony, barium soluble in dilute hydrochloric acid and cadmium
- [2] Optical manipulation of single molecules in the living cell
- [3] Investigation of the substitution effect on poly(bis-3,4-ethylenedioxythiophene methine)s through solid state polymerization†
- [4] Broad temperature plateau for high ZTs in heavily doped p-type SnSe single crystals†
- [5] Structural isotope effects in metal hydrides and deuterides†
- [6] Direct synthesis of acetic acid from carbon dioxide and methane over Cu-modulated BEA, MFI, MOR and TON zeolites: a density functional theory study†
- [7] Back matter
- [8] Large static first and second hyperpolarizabilities dominated by excess electron transition for radical ion pair salts M2˙+TCNQ˙− (M = Li, Na, K)†
- [9] Understanding the role of thermodynamics in catalytic imine reductions†
- [10] Pairwise hydrogen addition in the selective semihydrogenation of alkynes on silica-supported Cu catalysts†

Journal Name:RSC Advances
Research Products
-
CAS no.: 6807-83-6
-
CAS no.: 80734-02-7
-
CAS no.: 12059-91-5
-
CAS no.: 153405-18-6









